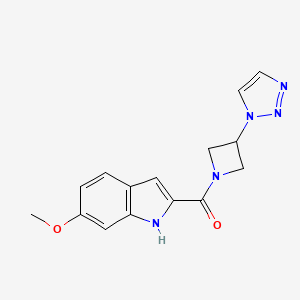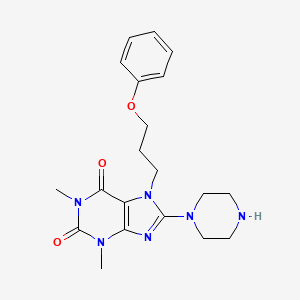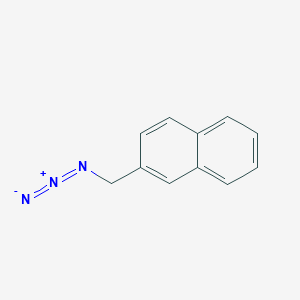
2-(Azidométhyl)naphtalène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)naphthalene is an organic compound with the molecular formula C11H9N3. It is characterized by the presence of an azido group (-N3) attached to a methyl group, which is in turn bonded to the naphthalene ring.
Applications De Recherche Scientifique
2-(Azidomethyl)naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, such as triazoles and isoxazoles, which have potential anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Derivatives of 2-(Azidomethyl)naphthalene are being explored for their potential use in drug discovery and development, particularly in the synthesis of bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)naphthalene typically involves the reaction of 2-(bromomethyl)naphthalene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the azido group. The reaction conditions generally include:
- Temperature: Room temperature to 80°C
- Reaction time: Several hours to overnight
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azidomethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF)
Cycloaddition Reactions: Alkynes, copper(I) catalysts
Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Major Products:
Substitution Reactions: Various substituted naphthalenes
Cycloaddition Reactions: Triazoles
Reduction Reactions: Aminomethyl naphthalene
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)naphthalene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and substitution reactions. These reactions often proceed via the formation of reactive intermediates, such as nitrenes or radicals, which can then undergo further transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)naphthalene: Similar structure but with a bromine atom instead of an azido group.
2-(Chloromethyl)naphthalene: Similar structure but with a chlorine atom instead of an azido group.
2-(Hydroxymethyl)naphthalene: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness: 2-(Azidomethyl)naphthalene is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated or hydroxylated analogs. The azido group allows for the formation of triazoles via cycloaddition reactions, which is not possible with the other similar compounds .
Propriétés
IUPAC Name |
2-(azidomethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-14-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXRVNUJCRPPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
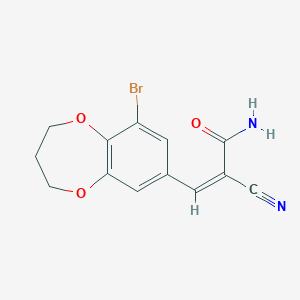
![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)
![1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis](/img/structure/B2523990.png)
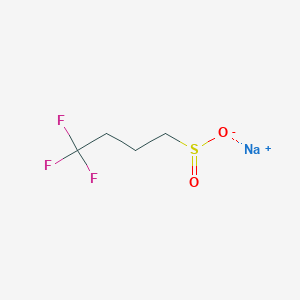
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)
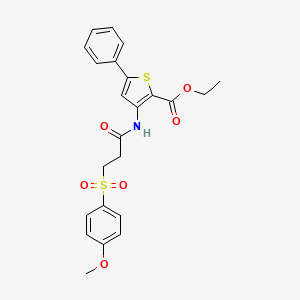
![4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2523999.png)
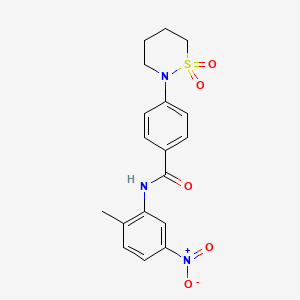
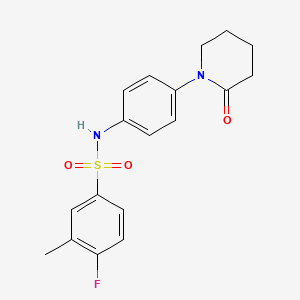
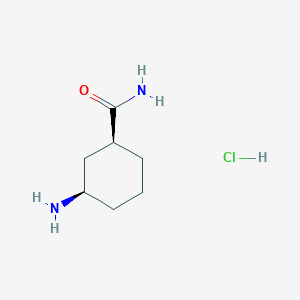
![4-{furo[3,2-c]pyridin-4-yl}morpholine](/img/structure/B2524007.png)
